

Application Notes and Protocols for the Manufacture of Rayon

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Copper(II) formate tetrahydrate*

CAS No.: 5893-61-8

Cat. No.: B1599912

[Get Quote](#)

For: Researchers, scientists, and drug development professionals.

Introduction

Rayon, the first manufactured fiber, holds a significant place in the textile industry as a semi-synthetic material derived from natural cellulose.[1] Its versatility allows it to mimic the feel and texture of natural fibers such as silk, cotton, and wool, making it a widely used material in clothing, home furnishings, and industrial applications.[2][3] This document provides detailed application notes and protocols for the three primary methods of rayon manufacture: the viscose process, the cuprammonium process, and the lyocell process. Each method presents a unique chemical pathway to solubilize and regenerate cellulose, resulting in fibers with distinct properties and varying environmental impacts.[4]

These protocols are designed to provide a comprehensive understanding of the chemical principles and practical steps involved in rayon production. The information is curated to be a valuable resource for researchers and professionals in material science, chemical engineering, and textile development.

I. The Viscose Process: The Predominant Manufacturing Method

The viscose process is the most common and historically significant method for producing rayon.[5] It involves the chemical conversion of purified cellulose into a soluble derivative, cellulose xanthate, which is then regenerated into cellulose filaments.[2] The process, while economically efficient, involves the use of hazardous chemicals, necessitating stringent safety and environmental controls.[4][6]

A. Underlying Principles and Causality

The core of the viscose process is the temporary derivatization of the insoluble cellulose polymer to render it soluble. This is achieved through a series of chemical reactions that modify the hydroxyl groups of the cellulose backbone.

- **Steeping (Alkalization):** Purified cellulose pulp is treated with a sodium hydroxide (caustic soda) solution.[7] This step serves two primary purposes: it swells the cellulose fibers, increasing their accessibility to subsequent reagents, and it converts the cellulose hydroxyl groups into more reactive alkoxide ions, forming alkali cellulose.[3][8]
- **Xanthation:** The alkali cellulose is then reacted with carbon disulfide (CS_2).[9] This is a critical step where the carbon disulfide attacks the alkoxide groups on the cellulose, forming sodium cellulose xanthate. This reaction is exothermic and requires careful temperature control to minimize side reactions.[9] The formation of the xanthate groups disrupts the extensive hydrogen bonding network of cellulose, rendering it soluble in a dilute caustic solution.[10]
- **Regeneration:** The viscous solution of sodium cellulose xanthate (viscose) is extruded through a spinneret into a coagulation bath containing sulfuric acid.[4] The acidic environment protonates the xanthate groups, making them unstable. The unstable xanthate decomposes, regenerating pure cellulose in the form of continuous filaments. Simultaneously, the sodium hydroxide in the viscose solution is neutralized by the sulfuric acid.[7]

B. Experimental Protocol: Laboratory Scale Viscose Rayon Synthesis

This protocol outlines the key steps for producing viscose rayon on a laboratory scale. All procedures involving carbon disulfide must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Reagents:

- High-purity dissolving-grade wood pulp or cotton linters
- Sodium hydroxide (NaOH), 18% (w/v) solution
- Carbon disulfide (CS₂)
- Sulfuric acid (H₂SO₄), 10% (w/v) solution
- Sodium sulfate (Na₂SO₄)
- Zinc sulfate (ZnSO₄)
- Glucose
- Deionized water
- Beakers, flasks, and stirring apparatus
- Shredder or blender
- Constant temperature water bath
- Vacuum filtration apparatus
- Syringe with a fine-gauge needle (spinneret)

Procedure:

- Steeping: Immerse 10g of cellulose pulp sheets in 200 mL of 18% NaOH solution for 1-2 hours at room temperature to ensure complete conversion to alkali cellulose.[7]
- Pressing: Remove the swollen alkali cellulose from the NaOH solution and press it to remove excess liquid until its weight is approximately 2.5 to 3.0 times the original dry pulp weight.[8]
- Shredding: Shred the pressed alkali cellulose into fine crumbs to increase the surface area for the subsequent reaction.[8]
- Aging: Age the alkali cellulose crumbs in a covered container at a controlled temperature of 23°C for 48-72 hours.[2] This step allows for oxidative depolymerization of the cellulose chains, which reduces the viscosity of the final viscose solution.[7]
- Xanthation: Place the aged alkali cellulose crumbs in a sealed, rotating flask. Introduce 3.2 mL of carbon disulfide (approximately 32% of the α -cellulose content) and rotate the flask for 2-3 hours at a controlled temperature of 20-30°C.[7][11] The crumbs will turn a yellow-orange color, indicating the formation of sodium cellulose xanthate.
- Dissolving: Dissolve the cellulose xanthate crumbs in a dilute NaOH solution to form the viscose solution. The final composition should be approximately 5% cellulose and 3.3% NaOH.[12]
- Ripening: Allow the viscose solution to ripen for 2-5 days at a controlled temperature of 10-18°C.[2] During this time, the viscosity of the solution will initially decrease and then rise as the xanthate groups redistribute and some are lost.[7]
- Filtration and Degassing: Filter the ripened viscose solution to remove any undissolved particles.[8] Subsequently, degas the solution under vacuum to remove any trapped air bubbles that could cause defects in the filaments.[8]
- Spinning (Regeneration): Prepare a spinning bath with the following composition: 10% sulfuric acid, 18% sodium sulfate, 1% zinc sulfate, and 2% glucose in water.[7] Heat the bath to 40-45°C.[5] Fill a syringe with the viscose solution and extrude it through a fine needle into the spinning bath. The viscose will coagulate and regenerate into a cellulose filament.
- Drawing and Washing: The freshly formed filaments are stretched while they are still in a plastic state to orient the cellulose molecules and increase the fiber strength.[8] The

filaments are then thoroughly washed with deionized water to remove any residual acid and salts.

C. Data Presentation

Process Step	Parameter	Typical Value/Range	Rationale
Steeping	NaOH Concentration	18% (w/v)	Optimal for swelling cellulose and forming alkali cellulose.[7]
Aging	Temperature	23°C	Controls the rate of oxidative depolymerization to achieve the desired viscosity.[2]
Aging	Duration	48 - 72 hours	Determines the final degree of polymerization of the cellulose.[7]
Xanthation	Temperature	20 - 30°C	Balances reaction rate and minimizes side reactions.[7]
Ripening	Temperature	10 - 18°C	Controls the rate of xanthate redistribution and decomposition.[2]
Ripening	Duration	2 - 5 days	Allows for optimal viscosity and spinning properties to develop. [2]
Spinning Bath	Sulfuric Acid	~10%	Acts as the primary regenerating agent, converting cellulose xanthate back to cellulose.[7]
Spinning Bath	Sodium Sulfate	~18%	Promotes rapid coagulation of the viscose filaments.[7]

Spinning Bath

Zinc Sulfate

~1%

Acts as a modifier to improve the strength and properties of the resulting fiber.[7]

D. Visualization of the Viscose Process Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of the Viscose Rayon Manufacturing Process.

II. The Cuprammonium Process: A Niche for Fine Filaments

The cuprammonium process, though less common than the viscose process due to higher costs, is valued for its ability to produce fine, silk-like filaments.[5][13] This method relies on the unique ability of a cuprammonium solution, known as Schweitzer's reagent, to dissolve cellulose directly.[14]

A. Underlying Principles and Causality

The cuprammonium process avoids the chemical derivatization of cellulose seen in the viscose process. Instead, it utilizes a complexation reaction to achieve dissolution.

- **Dissolution:** Cellulose is dissolved in a solution of tetra-ammine cupric hydroxide, $\text{[Cu(NH}_3\text{)}_4\text{]}^{2+}$. [15] The copper-ammonia complex ions are able to break the hydrogen bonds between cellulose chains, forming a soluble cellulose-copper-ammonia complex.
- **Regeneration:** The viscous cellulose solution is extruded through a spinneret into a sulfuric acid bath. [13] The acid neutralizes the ammonia and precipitates the copper as copper sulfate, thereby regenerating the cellulose as continuous filaments. The resulting fibers have a more circular cross-section compared to viscose rayon, contributing to their silk-like handle. [13]

B. Experimental Protocol: Laboratory Scale Cuprammonium Rayon Synthesis

This protocol describes the preparation of cuprammonium rayon in a laboratory setting.

Materials and Reagents:

- Purified cellulose (e.g., filter paper)
- Copper (II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH) solution
- Concentrated ammonium hydroxide (NH_4OH) solution
- Sulfuric acid (H_2SO_4), dilute solution
- Deionized water
- Beakers, flasks, and filtration apparatus
- Syringe with a fine-gauge needle

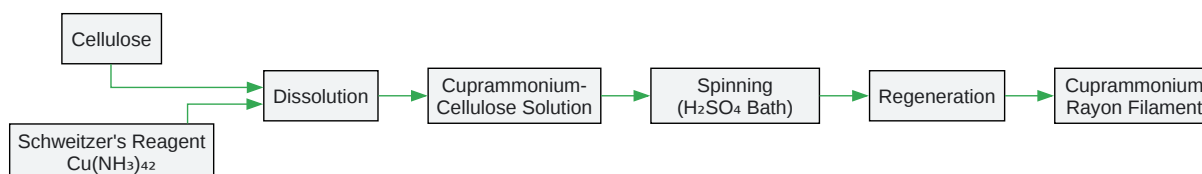
Procedure:

- Preparation of Schweitzer's Reagent:
 - Dissolve 20g of copper sulfate in 100 mL of deionized water.
 - Slowly add NaOH solution to precipitate copper (II) hydroxide ($\text{Cu}(\text{OH})_2$).
 - Filter and wash the precipitate thoroughly with deionized water to remove sulfate ions.
 - Dissolve the purified copper (II) hydroxide precipitate in a minimal amount of concentrated ammonium hydroxide to form a deep blue solution of tetra-ammine cupric hydroxide.[\[15\]](#)
- Dissolution of Cellulose: Add small pieces of purified cellulose (e.g., 2g of filter paper) to the Schweitzer's reagent and stir until the cellulose is completely dissolved, forming a viscous

blue solution.[15] This may take several hours to days depending on the cellulose source.

- Spinning (Regeneration): Fill a syringe with the cuprammonium-cellulose solution and extrude it through a fine needle into a beaker containing a dilute sulfuric acid solution. The cellulose will precipitate as fine, blue filaments.
- Washing: The blue color of the filaments will fade as the copper salts are washed away. Wash the regenerated cellulose filaments thoroughly with deionized water to remove all traces of acid and copper salts.

C. Visualization of the Cuprammonium Process Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of the Cuprammonium Rayon Manufacturing Process.

III. The Lyocell Process: An Environmentally Conscious Alternative

The lyocell process represents a significant advancement in rayon manufacturing, primarily due to its more environmentally friendly approach.[6] It utilizes a non-toxic, recyclable solvent in a closed-loop system, minimizing the environmental impact associated with traditional rayon production.[16]

A. Underlying Principles and Causality

The lyocell process employs a direct dissolution method that does not involve the formation of chemical derivatives.

- **Direct Dissolution:** Cellulose is dissolved directly in an organic solvent, N-methylmorpholine N-oxide (NMMO), in the presence of a small amount of water.[17] The NMMO is a powerful hydrogen bond disruptor, allowing it to dissolve the cellulose without chemical modification. The dissolution process is typically carried out at an elevated temperature.[18]
- **Spinning and Regeneration:** The resulting clear, viscous solution is extruded through a spinneret into a dilute aqueous solution of NMMO.[17] The water acts as a non-solvent, causing the cellulose to precipitate and regenerate into fibers.
- **Solvent Recovery:** A key feature of the lyocell process is the recovery and reuse of the NMMO solvent. Over 99% of the solvent can be recovered from the spinning bath, purified, and recycled back into the process, making it a closed-loop system.[16]

B. Experimental Protocol: Conceptual Outline of the Lyocell Process

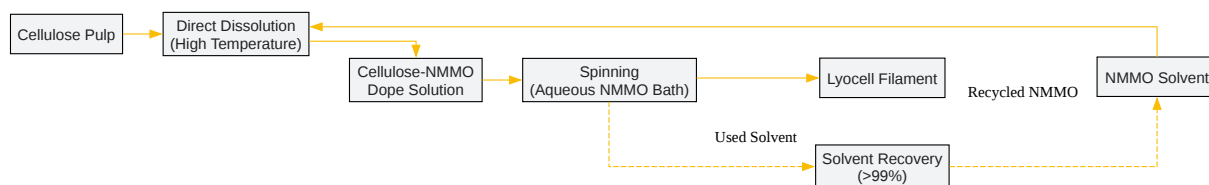
Due to the specific equipment and conditions required for the lyocell process, a detailed laboratory protocol is complex. However, the conceptual steps are as follows:

- **Dope Preparation:** A slurry of cellulose pulp is mixed with an aqueous solution of NMMO.
- **Dissolution:** The water is evaporated under vacuum, increasing the concentration of NMMO and causing the cellulose to dissolve, typically forming a solution with a composition of about 76% NMMO, 10% water, and 14% cellulose.[17] The dissolution is carried out at an elevated temperature, generally between 80°C and 120°C.[18]
- **Spinning:** The hot, viscous solution is filtered and then extruded through a spinneret into an air gap before entering a coagulation bath containing a dilute aqueous solution of NMMO.
- **Washing and Drying:** The regenerated cellulose filaments are thoroughly washed with deionized water to remove any residual solvent and then dried.
- **Solvent Recovery:** The NMMO from the coagulation and washing baths is collected, purified through evaporation and distillation, and recycled.

C. Data Presentation

Process Step	Parameter	Typical Value/Range	Rationale
Dope Solution	NMMO Concentration	~76%	Effective concentration for cellulose dissolution. [17]
Dope Solution	Water Concentration	~10%	Acts as a plasticizer and influences the dissolving power of NMMO.[17]
Dope Solution	Cellulose Concentration	~14%	Determines the viscosity of the spinning solution.[17]
Dissolution	Temperature	80 - 120°C	Facilitates the dissolution of cellulose in NMMO.[18]
Solvent Recovery	Efficiency	>99%	Key to the environmental and economic viability of the process.[16]

D. Visualization of the Lyocell Process Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. cfda.com \[cfda.com\]](#)
- [2. textilelearner.net \[textilelearner.net\]](#)
- [3. textile-yarn.com \[textile-yarn.com\]](#)
- [4. earthday.org \[earthday.org\]](#)
- [5. tennacadsci.org \[tennacadsci.org\]](#)
- [6. shazhou-tex.com \[shazhou-tex.com\]](#)
- [7. Viscose Rayon Fiber Manufacturing Process \[textilesphere.com\]](#)
- [8. aprayon.com \[aprayon.com\]](#)
- [9. mdpi.com \[mdpi.com\]](#)
- [10. diva-portal.org \[diva-portal.org\]](#)
- [11. pubs.aip.org \[pubs.aip.org\]](#)
- [12. US3506754A - Process for manufacturing rayon having high degree of polymerization by the viscose process - Google Patents \[patents.google.com\]](#)
- [13. jcpr.humanjournals.com \[jcpr.humanjournals.com\]](#)
- [14. Cuprammonium rayon - Wikipedia \[en.wikipedia.org\]](#)
- [15. Chemistry project PREPARATION OF RAYON FROM FILTER PAPER | PDF \[slideshare.net\]](#)
- [16. szoneierfabrics.com \[szoneierfabrics.com\]](#)
- [17. Cellulosic fibers: Lyocell process | Vaisala \[vaisala.com\]](#)
- [18. Recovery of N-Methylmorpholine N-Oxide \(NMMO\) in Lyocell Fibre Manufacturing Process \[mdpi.com\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for the Manufacture of Rayon]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b1599912/docs#application-notes-and-protocols-for-the-manufacture-of-rayon\]](https://www.benchchem.com/product/b1599912/docs#application-notes-and-protocols-for-the-manufacture-of-rayon)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)